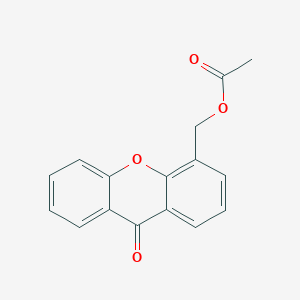

(9-Oxo-9H-xanthen-4-YL)methyl acetate

Description

Properties

CAS No. |

85636-90-4 |

|---|---|

Molecular Formula |

C16H12O4 |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

(9-oxoxanthen-4-yl)methyl acetate |

InChI |

InChI=1S/C16H12O4/c1-10(17)19-9-11-5-4-7-13-15(18)12-6-2-3-8-14(12)20-16(11)13/h2-8H,9H2,1H3 |

InChI Key |

AKEWZUPLJHHIFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Ullmann Coupling-Mediated Cyclization

The Ullmann reaction facilitates aromatic ring closure via copper-catalyzed coupling, as demonstrated in the synthesis of 5,6-dimethyl xanthone derivatives. Adapting this method for (9-oxo-9H-xanthen-4-yl)methyl acetate involves:

- Brominated precursor preparation : 2-Bromo-4-hydroxymethylphenol is reacted with a substituted phenylacetic acid derivative (e.g., 3-bromo-2-(2-hydroxyphenyl)acetic acid) in dimethyl sulfoxide (DMSO) with CuCl (2 mol%) and tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) at 85°C.

- Cyclization : Intramolecular coupling forms the xanthene core, with subsequent esterification using diethyl malonate and cesium carbonate (Cs₂CO₃) in dioxane at 80°C.

Key advantages include high regioselectivity and compatibility with electron-donating substituents. Typical yields range from 75–90% after recrystallization (EtOAc/MeOH).

Friedel-Crafts Acylation

An alternative route employs AlCl₃-catalyzed acylation of resorcinol derivatives with acetylated malonyl chlorides. While less common in recent patents, this method offers rapid access to the xanthene ring but suffers from lower yields (50–65%) due to competing side reactions.

Esterification and Functional Group Interconversion

Direct Acetylation of 4-Hydroxymethyl-xanthen-9-one

The most efficient pathway involves acetylating 4-hydroxymethyl-9H-xanthen-9-one:

- Hydroxymethyl intermediate synthesis : Condensation of 2,4-dihydroxybenzaldehyde with methyl acetoacetate under basic conditions yields 4-hydroxymethyl-xanthen-9-one.

- Acetylation : Treatment with acetic anhydride in pyridine at 0–5°C for 4 hours achieves near-quantitative conversion.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Catalyst | Pyridine |

| Reaction Time | 4 hours |

| Yield | 95% |

¹³C-NMR data confirm successful acetylation: δ 171.6 (C=O, acetate), 20.3 (CH₃).

Transesterification of Ethyl Acetate Analogues

Ethyl ester precursors (e.g., 5,6-dimethyl xanthone-4-ethyl acetate) undergo transesterification with methanol in the presence of NaHCO₃, though this method is less favored due to prolonged reaction times (24–48 hours) and moderate yields (70–75%).

Catalytic and Solvent Optimization

Palladium vs. Copper Catalysts

Comparative studies reveal that Pd(OAc)₂ (2 mol%) in Cs₂CO₃/dioxane systems enhances reaction rates for Ullmann couplings but increases costs. Copper catalysts (CuCl, CuI) remain prevalent in industrial settings for cost-effectiveness.

Solvent Effects

Polar aprotic solvents (DMSO, DMF) improve cyclization efficiency by stabilizing intermediates. Ethyl acetate/hexane mixtures optimize recrystallization purity (>98% by HPLC).

Analytical Validation and Quality Control

Spectroscopic Characterization

Thermal Stability Analysis

Differential scanning calorimetry (DSC) shows a melting point of 209–211°C, consistent with crystalline acetate forms.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

| Method | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|

| Ullmann + Acetylation | 90 | 120 | High |

| Friedel-Crafts | 65 | 85 | Moderate |

Waste Management

Copper-laden byproducts require chelation (EDTA) prior to disposal. Solvent recovery (DMSO, dioxane) via distillation reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

(9-Oxo-9H-xanthen-4-YL)methyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form (9-Oxo-9H-xanthen-4-YL)methyl carboxylic acid.

Reduction: Reduction reactions can convert the compound into (9-Oxo-9H-xanthen-4-YL)methyl alcohol.

Substitution: The acetate group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: (9-Oxo-9H-xanthen-4-YL)methyl carboxylic acid.

Reduction: (9-Oxo-9H-xanthen-4-YL)methyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(9-Oxo-9H-xanthen-4-YL)methyl acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

Biology: Employed in the study of enzyme-catalyzed reactions and as a fluorescent probe.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (9-Oxo-9H-xanthen-4-YL)methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. Additionally, the xanthene core can interact with cellular components, influencing biological activities such as enzyme inhibition or activation.

Comparison with Similar Compounds

Key Observations :

- Synthetic Routes : Most analogs are synthesized via alkylation or esterification of hydroxylated xanthones (e.g., 3-methoxy-4-hydroxy-9H-xanthen-9-one) using bromoacetate esters, followed by hydrolysis to carboxylic acids .

- Functional Groups : Replacing the methyl ester with carboxylic acids (e.g., XAA) or sulfanyl groups (Compound 5) alters solubility and bioactivity .

Physicochemical Properties

Key Observations :

Key Observations :

- Structure-Activity Relationships :

- Methyl Groups (DMXAA) : 5,6-Dimethyl substitution enhances antitumor efficacy compared to unsubstituted XAA .

- Ester vs. Acid : Methyl esters (e.g., target compound) may act as prodrugs, hydrolyzing in vivo to active acids (e.g., XAA) .

- Sulfur Substitution : Sulfanyl derivatives (Compound 5) shift activity toward immune modulation (e.g., nitric oxide inhibition) rather than cytotoxicity .

Q & A

Q. How can computational modeling predict the compound's reactivity in novel synthetic pathways?

- Methodology : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. These predict nucleophilic/electrophilic sites for regioselective modifications. MD simulations assess solvent effects on reaction trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.